molecular formula C12H16O3 B2878974 Benzyl 3-hydroxypentanoate CAS No. 2138559-81-4

Benzyl 3-hydroxypentanoate

Cat. No.: B2878974
CAS No.: 2138559-81-4
M. Wt: 208.257
InChI Key: XHAUWJOVYCAKFT-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxypentanoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from benzyl alcohol and 3-hydroxypentanoic acid. This compound is characterized by its aromatic benzyl group attached to a pentanoate chain with a hydroxyl group at the third carbon position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypentanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-hydroxypentanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-oxopentanoic acid or 3-hydroxypentanoic acid.

    Reduction: Formation of benzyl 3-hydroxypentanol.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

    Benzyl acetate: An ester formed from benzyl alcohol and acetic acid.

    Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid.

    Benzyl butyrate: An ester formed from benzyl alcohol and butyric acid.

Comparison: Benzyl 3-hydroxypentanoate is unique due to the presence of the hydroxyl group on the pentanoate chain, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other benzyl esters, which may lack such functional groups and therefore exhibit different chemical and physical properties.

Properties

IUPAC Name

benzyl 3-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAUWJOVYCAKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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